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Compound of Interest

Compound Name: S,S'-Dimethyl dithiocarbonate

Cat. No.: B144620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

S,S'-Dimethyl dithiocarbonate (CAS No. 868-84-8), a versatile reagent in organic synthesis.

The information is compiled to assist researchers in the identification, characterization, and

quality control of this compound.

Chemical Structure and Properties
Chemical Name: S,S'-Dimethyl dithiocarbonate

Molecular Formula: C₃H₆OS₂[1]

Molecular Weight: 122.21 g/mol [1]

Appearance: Colorless liquid[2]

Boiling Point: 169 °C[2]

Density: Approximately 1.1705 g/cm³[2]

Spectroscopic Data
The following tables summarize the available spectroscopic data for S,S'-Dimethyl
dithiocarbonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Definitive ¹H and ¹³C NMR spectra for S,S'-Dimethyl dithiocarbonate (DMDTC) are available

in the supporting information of the publication by Leung, M.-k., et al. in The Journal of Organic

Chemistry.[3] Researchers requiring detailed spectral data should refer to this source. The data

presented below is compiled from other available sources.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.4 - 2.6 Singlet 6H 2 x -SCH₃

Note: A specific reference mentions a singlet at δ 2.55, however, this was for a sample noted to

be contaminated with the target compound.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~15-20 -SCH₃

~170-180 C=O

Note: The chemical shifts are estimated based on typical values for similar functional groups.

For accurate data, refer to the supporting information of the aforementioned journal article.[3]

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b144620?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo9522825
https://pubs.acs.org/doi/10.1021/jo9522825
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium C-H stretch (methyl)

~1700-1720 Strong C=O stretch (carbonyl)

~1380 Medium C-H bend (methyl)

~960 Medium C-S stretch

Note: The listed wavenumbers are characteristic absorption bands for the functional groups

present in the molecule.

Mass Spectrometry (MS)
The mass spectrum of S,S'-Dimethyl dithiocarbonate is characterized by its molecular ion

peak.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

122 High [M]⁺ (Molecular Ion)

75 Moderate [M - SCH₃]⁺

47 High [SCH₃]⁺

Note: The fragmentation pattern is proposed based on the structure of the molecule. The most

abundant peak (base peak) may vary depending on the ionization method.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of S,S'-Dimethyl dithiocarbonate in

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is

typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

FT-IR Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of S,S'-Dimethyl dithiocarbonate between

two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Alternative (ATR): Alternatively, place a drop of the neat liquid directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the clean KBr plates or the empty

ATR crystal.

Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400

cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of S,S'-Dimethyl dithiocarbonate in a volatile

organic solvent (e.g., dichloromethane or methanol).

GC Conditions:

Injector: Use a split/splitless injector, typically at a temperature of 250 °C.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm) is suitable.

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Carrier Gas: Use helium at a constant flow rate.

MS Conditions:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-300.

Interface Temperature: Maintain the transfer line temperature at around 280 °C.

Data Analysis: Identify the peak corresponding to S,S'-Dimethyl dithiocarbonate by its

retention time and analyze the corresponding mass spectrum for the molecular ion and

fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

pure organic compound like S,S'-Dimethyl dithiocarbonate.
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Workflow for Spectroscopic Characterization of S,S'-Dimethyl dithiocarbonate
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Spectroscopic analysis workflow for S,S'-Dimethyl dithiocarbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of S,S'-Dimethyl dithiocarbonate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144620#spectroscopic-data-of-s-s-dimethyl-
dithiocarbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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